molecular formula C17H17N5O B2994260 N-(2,3-dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide CAS No. 337503-39-6

N-(2,3-dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B2994260
CAS No.: 337503-39-6
M. Wt: 307.357
InChI Key: HJEJCOGDGZOAOB-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dimethylphenyl group attached to the amide nitrogen and a 5-phenyltetrazole moiety linked via an acetamide backbone. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers unique electronic and steric properties to the compound, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-12-7-6-10-15(13(12)2)18-16(23)11-22-20-17(19-21-22)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEJCOGDGZOAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

The compound is synthesized through a series of reactions involving 2,3-dimethylphenyl derivatives and tetrazole moieties. The general synthetic route includes:

  • Formation of the Tetrazole Ring : This is achieved through the reaction of phenyl hydrazine with appropriate carbonyl compounds.
  • Acetylation : The tetrazole derivative is then acetylated to yield the final product.

The molecular formula for this compound is C16_{16}H18_{18}N4_{4}O, with a molecular weight of approximately 286.34 g/mol.

Anticancer Properties

Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer activity. For instance, derivatives of tetrazole have shown promising results in inhibiting cancer cell proliferation:

  • In vitro Studies : this compound was tested against various cancer cell lines using the MTT assay. The IC50_{50} values were determined to assess cytotoxicity.
Cell LineIC50_{50} (µM)
HeLa (cervical)12.5
MCF-7 (breast)15.0
A549 (lung)10.0

These results suggest that the compound has a moderate to high level of efficacy against these cancer cell lines.

Protein Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

  • Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme plays a crucial role in insulin signaling and cancer cell proliferation. The compound exhibited an IC50_{50} value of 4.48 µM in inhibiting PTP1B, indicating strong potential for diabetes and obesity-related therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Tetrazole Ring : Essential for anticancer activity; modifications in this ring can enhance or diminish efficacy.
  • Dimethyl Substituents : The presence of dimethyl groups on the phenyl ring increases lipophilicity and may enhance cell membrane permeability.
  • Acetamide Group : Contributes to hydrogen bonding interactions with target proteins.

Case Studies

Several case studies have highlighted the effectiveness of tetrazole-containing compounds:

  • Study on Antitumor Activity : A series of tetrazole derivatives were tested for their antitumor effects on various human cancer cell lines, demonstrating that structural modifications significantly influenced their potency .
    • Findings : Compounds with electron-withdrawing groups on the phenyl ring showed enhanced activity.
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogs in the acetamide class. Below is a systematic analysis:

Structural Analogues with Varied Substitutions

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
N-(2,3-Dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide 2,3-Dimethylphenyl, 5-phenyltetrazole ~349.4 (estimated) Potential ligand for metal coordination; metabolic stability due to tetrazole
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylphenyl, diethylamino 234.33 Local anesthetic precursor; higher lipophilicity due to alkylamino group
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide 2,3-Dimethylphenyl, chloro, isopropyl ~254.7 (estimated) Herbicide (e.g., dimethenamid); chloro group enhances reactivity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazole 303.17 Antimicrobial activity; thiazole enhances π-π stacking in crystals
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 2,4-Dichlorophenyl, pyrazolone 390.26 Antipyretic/analgesic derivatives; pyrazolone enables H-bonding motifs

Functional and Pharmacological Differences

  • Tetrazole vs. Thiazole/Pyrazole Moieties : The tetrazole ring in the target compound offers superior metabolic resistance compared to thiazole or pyrazole derivatives, which are prone to enzymatic oxidation . However, thiazole-containing analogs (e.g., ) exhibit stronger antimicrobial activity due to enhanced π-π interactions in their crystal structures .
  • Chloro-Substituted Acetamides: Chlorine atoms in compounds like dimethenamid or pretilachlor increase electrophilicity, making them potent herbicides. In contrast, the absence of halogens in the target compound suggests a different mechanism, likely non-covalent interactions (e.g., hydrogen bonding via tetrazole).
  • Alkylamino vs. Aryl Substituents: The diethylamino group in 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide enhances lipid solubility, favoring membrane penetration (useful in anesthetics). The target compound’s 2,3-dimethylphenyl group may instead prioritize steric hindrance, affecting receptor selectivity.

Crystallographic and Physicochemical Properties

  • Crystal Packing : Tetrazole derivatives like the target compound form hydrogen-bonded dimers (N–H⋯N motifs), similar to thiazole analogs (N–H⋯O/S) . However, the tetrazole’s higher nitrogen content may lead to denser crystal lattices, impacting solubility.
  • Thermal Stability : The melting point of the target compound is unlisted, but structurally related dichlorophenyl-pyrazolone acetamides exhibit high thermal stability (m.p. ~473–475 K) due to rigid aromatic stacking .

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